ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (CAS: 919107-57-6) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a dimethylamino group at position 4, a pyrrole moiety at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₆H₁₇N₃O₂S, with a molecular weight of 315.4 g/mol and a purity ≥95% . The compound is primarily utilized in laboratory settings as a synthetic intermediate, particularly for exploring structure-activity relationships in medicinal chemistry or materials science. Its dimethylamino group enhances electron-donating properties, while the pyrrole substituent may facilitate π-π stacking interactions, making it structurally distinct among thieno[2,3-b]pyridine derivatives.
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-4-21-16(20)14-13(19-9-5-6-10-19)12-11(18(2)3)7-8-17-15(12)22-14/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKVETRARVULPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-b]pyridine core, followed by the introduction of the dimethylamino and pyrrole groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylamino group via nucleophilic substitution.
Coupling Reactions: Attachment of the pyrrole ring using coupling reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[2,3-b]pyridine core, which is characterized by a fused bicyclic structure consisting of thiophene and pyridine rings. Its properties include:
- Molecular Weight : 315.39 g/mol
- Density : Approximately 1.27 g/cm³
- Boiling Point : Predicted at 494.3 ± 45.0 °C .
Medicinal Chemistry
Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has shown promising results in various pharmacological studies:
- Anticancer Activity : Recent studies indicate significant antiproliferative effects against several human cancer cell lines. The compound exhibits IC50 values in the nanomolar to micromolar range, suggesting its potential as an anticancer agent .
- Mechanism of Action : The compound may modulate signaling pathways related to cell proliferation and apoptosis, interacting with specific cellular receptors or enzymes .
Biological Applications
The compound's unique structure allows it to serve as a probe or ligand in biochemical assays:
- Receptor Binding : It can bind to various biological receptors, influencing their activity and potentially leading to therapeutic effects.
- Pathway Modulation : It may affect cellular processes such as signal transduction or gene expression through its interactions with molecular targets .
Material Science
In industrial applications, this compound is being explored for:
Mechanism of Action
The mechanism of action of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Pathway Modulation: Influence on biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]Pyridine Derivatives
Key Findings :
The amino group in compound 6d enables nucleophilic reactivity, as demonstrated in its conversion to pyrimidino-thienopyridines .
Structural Complexity :
- The target compound’s pyrrole substituent is shared with other analogs (e.g., compound 12b), which may enhance binding affinity in biological systems through π-π interactions .
- Bromobenzofuran in 6d introduces steric bulk and electrophilic character, enabling Suzuki coupling or halogen-exchange reactions .
Applications :
- The target compound’s balanced electronic profile makes it a versatile intermediate for drug discovery, whereas compound 12b ’s diazenyl group suggests utility in optoelectronic materials or dyes .
Biological Activity
Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 341967-29-1) is a heterocyclic compound with potential biological significance. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.39 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its pharmacological properties.
Synthesis
The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce the dimethylamino and pyrrole groups into the thieno[2,3-b]pyridine framework. Common reagents include nucleophiles and coupling agents that facilitate these transformations .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies : The compound demonstrated antiproliferative effects against various human cancer cell lines, with IC50 values in the nanomolar to micromolar range . This suggests a strong potential for development as an anticancer agent.
- Mechanism of Action : The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with cellular receptors or enzymes that regulate these processes .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Antibacterial Effects : Studies indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Antifungal Activity : The compound has shown inhibitory effects against certain fungi, further expanding its therapeutic applications .
Study on Anticancer Efficacy
In a study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.85 |
| HCT116 | 0.75 |
| A549 | 0.92 |
These results highlight the compound's potential as a lead candidate for further development in cancer therapy .
Antimicrobial Study
Another investigation assessed the antimicrobial activity against common pathogens. The results were as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be developed into an effective antimicrobial treatment .
Q & A
Q. What are the optimized synthetic routes for ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step pathway involving Thorpe–Ziegler isomerization and heterocyclization. Key steps include:
- Reacting 3-cyanopyridine-2(1H)-thiones with alkylating agents to form intermediates.
- Cyclization using hydrazine hydrate in ethanol to generate the thieno[2,3-b]pyridine core .
- Introducing the pyrrole moiety via reaction with 2,5-dimethoxytetrahydrofuran under acidic conditions, achieving yields of 40–76% depending on substituents .
- Optimize yields by controlling temperature (70–90°C) and solvent polarity (ethanol or DMF).
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign substituent-specific shifts (e.g., dimethylamino protons at δ 3.0–3.5 ppm; pyrrole protons at δ 6.7–7.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1660 cm⁻¹ and NH₂ bands at 3350–3480 cm⁻¹ .
- X-Ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carbonyl and amino groups) .
Q. How can researchers address discrepancies in reported spectroscopic data for thieno[2,3-b]pyridine derivatives?
Discrepancies in NMR/IR data may arise from:
- Solvent effects (e.g., DMSO-d6 vs. CDCl3).
- Tautomerism or dynamic equilibria in solution.
- Trace impurities from incomplete purification. Validate results using high-purity solvents (>99.9%) and standardized protocols .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?
- The compound’s activity against Gram-positive bacteria (e.g., S. aureus) correlates with electron-withdrawing substituents (e.g., bromophenyl groups), which enhance membrane disruption.
- Structure-activity relationship (SAR) studies show that replacing the ethyl ester with a hydrazide group increases potency (MIC: 2–4 µg/mL vs. 8–16 µg/mL for ester derivatives) .
Q. How does regioselectivity influence substitution reactions on the thieno[2,3-b]pyridine scaffold?
- Electrophilic substitution favors the 3-position due to electron-rich dimethylamino and pyrrole groups.
- Thorpe–Ziegler isomerization directs alkylation to the 4-position, as demonstrated in the synthesis of 4-styryl derivatives .
Q. What computational strategies are effective for predicting the compound’s stability under varying pH and temperature?
- DFT Calculations : Model hydrolysis of the ethyl ester group under acidic conditions (t1/2: ~24 hours at pH 2).
- Molecular Dynamics : Simulate thermal degradation pathways (e.g., cleavage of the pyrrole ring above 200°C) .
Q. How can LC-MS parameters be optimized for detecting trace metabolites of this compound?
- Use exact mass data (m/z 398.1226 for [M+H]+) to calibrate high-resolution MS.
- Optimize mobile phase (ACN/0.1% formic acid) and column (C18, 2.6 µm particle size) for retention time consistency (±0.1 min) .
Q. What structural modifications enhance the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
